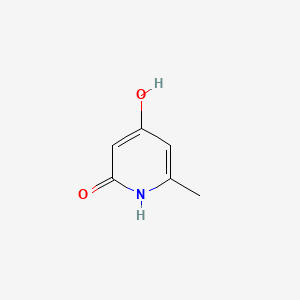

5-(Difluoromethyl)pyrimidine

Vue d'ensemble

Description

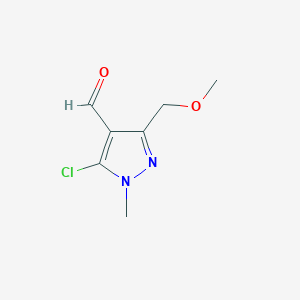

5-(Difluoromethyl)pyrimidine is a compound that has been studied due to its diverse biological activity . It’s a synthetically available compound that has been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of 5-(Difluoromethyl)pyrimidine is based on the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction in acetic acid leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .Molecular Structure Analysis

The molecular formula of 5-(Difluoromethyl)pyrimidine is C5H4F2N2 .Chemical Reactions Analysis

The introduction of one or more fluorine atoms into molecules can have a significant impact on their physicochemical and biological properties . The C–F bond is strong with a bond .Physical And Chemical Properties Analysis

The introduction of fluorine atoms or fluoroalkyl groups into molecules can increase the biological activity of the molecule as well as its metabolic stability and lipophilicity .Applications De Recherche Scientifique

Anti-inflammatory Activities

- Scientific Field : Pharmacology

- Application Summary : Pyrimidines, including “5-(Difluoromethyl)pyrimidine”, display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antifungal Activities

- Scientific Field : Biochemistry

- Application Summary : Pyrimidine derivatives have been found to have antifungal activities .

- Methods of Application : The antifungal activities were determined by the typical mycelium growth rate method .

- Results or Outcomes : The specific results or outcomes of these antifungal activities were not provided in the source .

Synthesis of Pyrazolo[1,5-a]pyrimidines

- Scientific Field : Organic Chemistry

- Application Summary : “5-(Difluoromethyl)pyrimidine” can be used in the regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .

- Methods of Application : The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .

- Results or Outcomes : The specific results or outcomes of this synthesis were not provided in the source .

Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridines, which can include “5-(Difluoromethyl)pyrimidine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are particularly prevalent in the crop protection industry, where more than 50% of the pesticides launched in the last two decades have been fluorinated .

- Methods of Application : The specific methods of application were not provided in the source .

- Results or Outcomes : The specific results or outcomes were not provided in the source .

Fungicidal Activity

- Scientific Field : Biochemistry

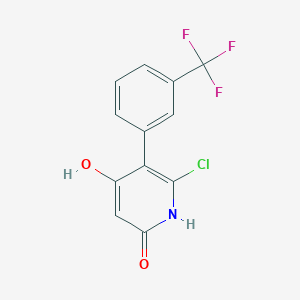

- Application Summary : Pyrimidinamine derivatives, including “5-(Difluoromethyl)pyrimidine”, have been found to have excellent fungicidal activity .

- Methods of Application : The fungicidal activities were determined by the typical mycelium growth rate method .

- Results or Outcomes : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

- Scientific Field : Organic Chemistry

- Application Summary : “5-(Difluoromethyl)pyrimidine” can be used for the introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch .

- Methods of Application : The specific methods of application were not provided in the source .

- Results or Outcomes : The specific results or outcomes were not provided in the source .

Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridines, which can include “5-(Difluoromethyl)pyrimidine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are particularly prevalent in the crop protection industry, where more than 50% of the pesticides launched in the last two decades have been fluorinated .

- Methods of Application : The specific methods of application were not provided in the source .

- Results or Outcomes : The specific results or outcomes were not provided in the source .

Fungicidal Activity

- Scientific Field : Biochemistry

- Application Summary : Pyrimidinamine derivatives, including “5-(Difluoromethyl)pyrimidine”, have been found to have excellent fungicidal activity .

- Methods of Application : The fungicidal activities were determined by the typical mycelium growth rate method .

- Results or Outcomes : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

- Scientific Field : Organic Chemistry

- Application Summary : “5-(Difluoromethyl)pyrimidine” can be used for the introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch .

- Methods of Application : The specific methods of application were not provided in the source .

- Results or Outcomes : The specific results or outcomes were not provided in the source .

Safety And Hazards

Orientations Futures

The selective introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule is of particular interest . Numerous studies have shown that the fluorine atom or fluoroalkyl groups increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Propriétés

IUPAC Name |

5-(difluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-5(7)4-1-8-3-9-2-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHDFZKKOOQUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304479 | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)pyrimidine | |

CAS RN |

1310684-94-6 | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310684-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

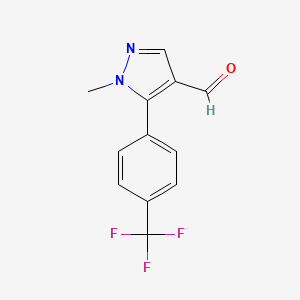

![Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395546.png)

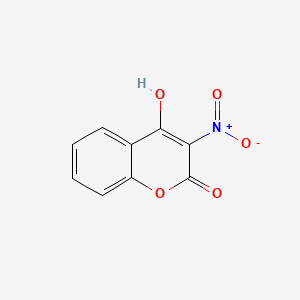

![6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395549.png)

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B1395555.png)

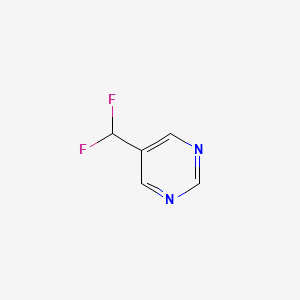

![3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B1395557.png)